molecular formula C21H18Cl2N2O3S B5093969 N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide CAS No. 5671-70-5

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide

Cat. No.: B5093969
CAS No.: 5671-70-5
M. Wt: 449.3 g/mol
InChI Key: HSUAVFSBJDODNG-UHFFFAOYSA-N
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Description

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S and a molecular weight of 449.35 g/mol This compound is characterized by the presence of a carbazole moiety substituted with two chlorine atoms, a hydroxypropyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the sulfonamide group can inhibit certain enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the carbazole and sulfonamide moieties allows for diverse interactions with biological targets and materials, making it a versatile compound in various fields .

Properties

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-16(26)12-24-29(27,28)17-4-2-1-3-5-17/h1-11,16,24,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUAVFSBJDODNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386356
Record name N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5671-70-5
Record name N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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